![molecular formula C14H19ClN2O3S B5778077 N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5778077.png)
N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and related derivatives often involves complex reactions that aim to introduce specific functional groups to the piperidine backbone. A notable method involves the conjugate addition of amino groups to acetylenic sulfones, leading to various piperidine derivatives through intramolecular alkylation processes. These synthesis pathways are crucial for creating compounds with desired biological activities, such as potent inhibitors of acetylcholinesterase, showcasing the compound's potential in therapeutic applications (Yan & Gao, 2000).
Molecular Structure Analysis
The molecular structure of N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, which are pivotal for its chemical and biological properties. Crystal structure analysis and conformational studies provide insights into the compound's three-dimensional shape, crucial for understanding its interaction with biological targets. These structural features are significant for the compound's activity as a receptor antagonist, indicating its potential for modulating physiological processes (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide undergoes various chemical reactions that modify its structure and enhance its biological activity. These reactions include nucleophilic substitutions and additions, which are fundamental for developing analogs with improved pharmacological profiles. The compound's ability to undergo these transformations is indicative of its versatility and potential for therapeutic use (Lee & Kim, 1993).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-10-3-4-12(9-13(10)15)16-14(18)11-5-7-17(8-6-11)21(2,19)20/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTBXGDMGDKUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
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